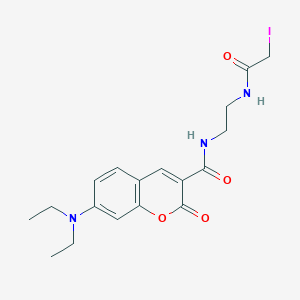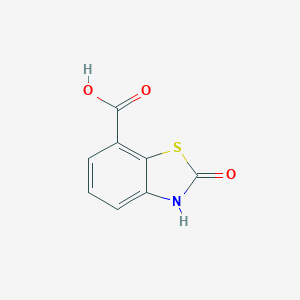
2-甲酰基噻吩-4-硼酸
描述
“2-Formylthiophene-4-boronic acid” is a laboratory chemical . It is also known as "5-formyl-3-thienylboronic acid" .
Synthesis Analysis
The primary method for the synthesis of boronic acids like “2-Formylthiophene-4-boronic acid” is through the electrophilic trapping of an organometallic reagent with a boric ester . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific conditions .
Molecular Structure Analysis
The molecular formula of “2-Formylthiophene-4-boronic acid” is C5H5BO3S . The InChI key is ZCUFJAORCNFWOF-UHFFFAOYSA-N .
Chemical Reactions Analysis
“2-Formylthiophene-4-boronic acid” can be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
“2-Formylthiophene-4-boronic acid” is a solid substance . It has a molecular weight of 155.97 . The storage temperature should be under -20°C and it should be kept in a dark place, in an inert atmosphere .
科学研究应用
Sensing Applications
Boronic acids, including 2-Formylthiophene-4-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection or tracking .
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This involves the use of boronic acids to alter the structure or function of proteins for various research applications .
Separation Technologies
Boronic acids have found use in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This involves the use of boronic acids in the synthesis of therapeutic agents .
Suzuki–Miyaura Coupling
2-Formylthiophene-4-boronic acid can be used as a substrate in the palladium-Tedicyp catalyzed Suzuki coupling reaction with different aryl bromides . The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds .
Synthesis of PARP-1 Inhibitors
2-Formylthiophene-4-boronic acid can be used as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which act as PARP-1 inhibitors . PARP-1 inhibitors are a class of drugs that inhibit the enzyme PARP-1 and are used in cancer treatment .
安全和危害
未来方向
Boronic acids like “2-Formylthiophene-4-boronic acid” have a wide range of applications in organic synthesis . They are valuable building blocks and can be converted into a broad range of functional groups . Therefore, the future research directions could involve exploring more applications of “2-Formylthiophene-4-boronic acid” in organic synthesis.
属性
IUPAC Name |
(5-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUFJAORCNFWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454556 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylthiophene-4-boronic acid | |
CAS RN |
175592-59-3 | |
| Record name | 2-formylthiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formylthiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)



